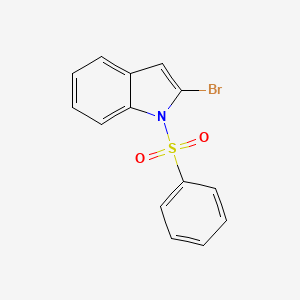

2-Bromo-1-(phenylsulphonyl)-1H-indole

Descripción general

Descripción

2-Bromo-1-(phenylsulphonyl)-1H-indole: is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a bromine atom at the second position and a phenylsulphonyl group at the first position of the indole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(phenylsulphonyl)-1H-indole typically involves the bromination of 1-(phenylsulphonyl)-1H-indole. This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the indole ring. The reaction conditions often involve the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-1-(phenylsulphonyl)-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction Reactions: The phenylsulphonyl group can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed depend on the specific reaction and conditions. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine atom, while oxidation or reduction will modify the phenylsulphonyl group.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that 2-Bromo-1-(phenylsulphonyl)-1H-indole and its derivatives exhibit promising anticancer activities. These compounds can disrupt cellular integrity and affect metabolic pathways crucial for cancer cell survival. For instance, studies have shown that certain indole derivatives can inhibit tubulin polymerization, which is vital for cancer cell division and proliferation .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various bacterial and fungal strains. This efficacy is attributed to its structural features that enhance interaction with microbial targets, potentially leading to the development of new antibiotics .

Anti-HIV Activity

Indole derivatives, including those with phenylsulfonyl groups, have been reported to inhibit HIV-1 reverse transcriptase in vitro. This suggests potential applications in antiviral drug development, particularly for diseases associated with HIV .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that allow for high yields and purity. The compound serves as a versatile intermediate in the synthesis of more complex organic molecules, including other biologically active indoles.

Synthetic Routes

Common synthetic routes include:

- Bromination of phenylsulfonylindoles.

- Reaction with various electrophiles to introduce additional functional groups.

- Modification through coupling reactions to enhance biological activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological properties. The presence of the bromine atom and the phenylsulfonyl group significantly influences the compound's lipophilicity and electronic properties, thus affecting its interaction with biological targets .

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at C2; phenylsulfonyl at C1 | Anticancer, antimicrobial, anti-HIV |

| Indomethacin | Indole derivative with acetic acid moiety | Anti-inflammatory |

| Sulfanilamide | Sulfonamide with an aniline structure | Antimicrobial |

| 5-Fluoroindole | Fluorinated indole derivative | Anticancer |

Case Studies and Research Findings

Numerous studies have documented the applications of this compound:

- A study highlighted its role in synthesizing biologically active alkaloids and analogues, including compounds like ellipticine, which is known for its anticancer properties .

- Another research effort focused on the molecular docking analysis of phenstatin-based indoles linked to chalcones, demonstrating their potential as anticancer agents through mechanisms involving tubulin inhibition .

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(phenylsulphonyl)-1H-indole involves its interaction with specific molecular targets. The bromine atom and phenylsulphonyl group contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparación Con Compuestos Similares

- 2-Bromo-1-(phenylsulphonyl)-1H-pyrrolo[2,3-b]pyridine

- 2-Bromo-1-(4-fluorophenyl)ethanone

- 2-Bromo-1-(4-chlorophenyl)ethanone

Comparison: Compared to these similar compounds, 2-Bromo-1-(phenylsulphonyl)-1H-indole is unique due to its indole core structure, which imparts distinct chemical and biological properties

Actividad Biológica

2-Bromo-1-(phenylsulphonyl)-1H-indole (CAS No. 121963-39-1) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a bromine atom and a phenylsulfonyl group attached to an indole backbone. The structural formula is represented as C17H14BrNO3S. The geometric parameters of the compound suggest significant interactions that may contribute to its biological effects, including dihedral angles that influence molecular conformation and reactivity .

Target Interactions

this compound interacts with various biological targets, including enzymes and receptors involved in critical cellular processes. Indole derivatives are known to exhibit a range of biological activities, such as:

- Antimicrobial : Exhibits activity against bacteria and fungi.

- Antitumor : Demonstrates cytotoxic effects on cancer cell lines.

- Analgesic : Provides pain relief through modulation of pain pathways.

Biochemical Pathways

The compound is believed to influence multiple biochemical pathways, including:

- MAPK/ERK Pathway : Important for cell proliferation and differentiation.

- Apoptotic Pathways : Induces apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1 .

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) demonstrating potent effects comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 8 | Vancomycin: 16 |

| Escherichia coli | 16 | Ampicillin: 32 |

Anticancer Activity

In vitro studies have shown that this compound possesses notable cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.23 |

| MDA-MB-231 | 0.19 |

| SMMC-7721 | 0.08 |

These values suggest that this compound may be a promising candidate for further development as an anticancer agent .

Study on Antitumor Effects

A recent study evaluated the antitumor effects of this compound on various cancer cell lines. It was found that the compound induced cell cycle arrest at the G2/M phase, leading to reduced mitotic activity and increased apoptosis in treated cells. The study concluded that the compound's mechanism involves interaction with tubulin at the colchicine binding site, inhibiting tubulin polymerization .

Evaluation of Antimicrobial Properties

Another study focused on the antimicrobial properties of the compound against a panel of pathogenic bacteria. The results indicated that it effectively inhibited bacterial growth, suggesting potential as a broad-spectrum antimicrobial agent. The study emphasized the need for further evaluation in vivo to confirm these findings .

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-2-bromoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO2S/c15-14-10-11-6-4-5-9-13(11)16(14)19(17,18)12-7-2-1-3-8-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILGYNXRWCVNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559997 | |

| Record name | 1-(Benzenesulfonyl)-2-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121963-39-1 | |

| Record name | 1-(Benzenesulfonyl)-2-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.